molecular formula C23H29N3O3 B4132239 N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE

N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE

Cat. No.: B4132239
M. Wt: 395.5 g/mol
InChI Key: LVCZEGVFOZMMHC-UHFFFAOYSA-N
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Description

N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a pentanamide moiety

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-4-9-22(27)24-19-12-10-18(11-13-19)23(28)26-16-14-25(15-17-26)20-7-5-6-8-21(20)29-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCZEGVFOZMMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Formation of the Pentanamide Moiety: The final step involves the acylation of the piperazine derivative with pentanoyl chloride in the presence of a base to form the pentanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pentanamide moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and activity. It may also interact with cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide: Similar structure but with an acetamide moiety instead of a pentanamide moiety.

    N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)butanamide: Similar structure but with a butanamide moiety instead of a pentanamide moiety.

Uniqueness

N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain in the pentanamide moiety may influence its solubility, stability, and interactions with biological targets compared to its shorter-chain analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE

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